

Spectroscopic data (NMR, IR, MS) for 4,5-Dimethoxy-2-nitrocinnamic acid

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Compound of Interest

Compound Name: 4,5-Dimethoxy-2-nitrocinnamic acid

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An In-Depth Technical Guide to the Spectroscopic Characterization of **4,5-Dimethoxy-2-nitrocinnamic acid**

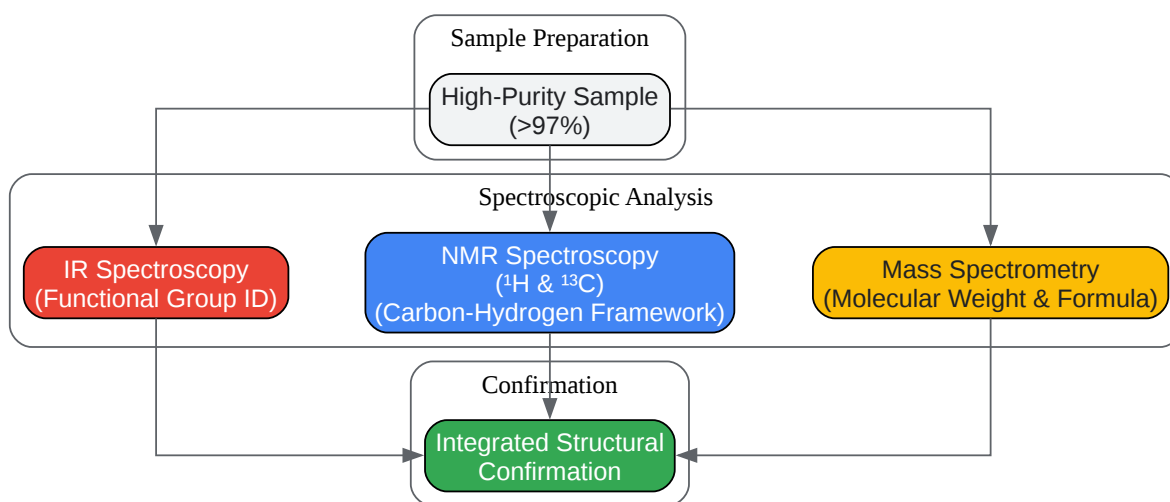
Introduction: A Key Building Block in Modern Chemistry

4,5-Dimethoxy-2-nitrocinnamic acid is a substituted cinnamic acid derivative with significant potential in organic synthesis and drug development. Its molecular structure, featuring a strategically functionalized aromatic ring, makes it a valuable precursor for synthesizing more complex molecules and novel chemical entities.^[1] With a molecular formula of $C_{11}H_{11}NO_6$ and a molecular weight of 253.21 g/mol, this compound serves as a crucial building block, particularly in the development of protein degraders and other advanced therapeutics.^{[1][2]} Understanding its precise chemical structure is paramount for its effective utilization, and this is achieved through a multi-faceted spectroscopic approach.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4,5-Dimethoxy-2-nitrocinnamic acid**. As a senior application scientist, the following sections are designed not merely to present data, but to offer a field-proven framework for interpreting these spectra, grounded in the fundamental principles of chemical causality.

Workflow for Spectroscopic Elucidation

The structural confirmation of a synthesized compound like **4,5-Dimethoxy-2-nitrocinnamic acid** is a systematic process. Each spectroscopic technique provides a unique piece of the structural puzzle. The logical flow ensures that information from one technique complements and validates the others, leading to an unambiguous structural assignment.



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Caption: Workflow for comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, we can deduce the precise connectivity of atoms.

Expertise & Experience: Causality in NMR

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar aromatic carboxylic acids and

because its residual solvent peak does not obscure key signals. The acidic proton of the carboxylic acid is readily observable in DMSO- d_6 , whereas it might exchange too rapidly in solvents like D_2O .^[3]

The electronic environment of the aromatic ring is complex, featuring two electron-donating methoxy groups ($-OCH_3$) and two electron-withdrawing groups: a nitro group ($-NO_2$) and the cinnamic acid moiety ($-CH=CHCOOH$). This push-pull system dictates the chemical shifts of the aromatic and vinylic protons, providing a unique spectral fingerprint.

Experimental Protocol: 1H and ^{13}C NMR

- **Sample Preparation:** Dissolve approximately 5-10 mg of high-purity **4,5-Dimethoxy-2-nitrocinnamic acid** in 0.6-0.7 mL of DMSO- d_6 .
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the aromatic and vinylic multiplets.
- **1H NMR Acquisition:** Acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ^{13}C , several hundred to a few thousand scans may be necessary.

Predicted 1H NMR Spectral Analysis

The 1H NMR spectrum is predicted to show distinct signals for each type of proton in the molecule.

- **Carboxylic Acid Proton ($-COOH$):** A broad singlet is expected far downfield, typically in the 10-13 ppm range.^[4] Its broadness is due to hydrogen bonding and chemical exchange.
- **Vinylic Protons ($-CH=CH-$):** Two doublets are expected. The trans configuration, typical for cinnamic acids, results in a large coupling constant ($J \approx 16$ Hz).^[5] The proton β to the carbonyl group (adjacent to the aromatic ring) will be deshielded by the ring and appear further downfield than the α proton.

- Aromatic Protons (Ar-H): Two singlets are expected from the two protons on the benzene ring. Their precise chemical shifts are influenced by the combined electronic effects of the substituents.
- Methoxy Protons (-OCH₃): Two sharp singlets are expected in the upfield region, typically around 3.8-4.0 ppm, each integrating to 3 protons.^[5]

Table 1: Predicted ¹H NMR Data for **4,5-Dimethoxy-2-nitrocinnamic acid** (in DMSO-d₆)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-COOH	~12.5	Broad Singlet	-	1H
Ar-H (position 3)	~7.6	Singlet	-	1H
Ar-H (position 6)	~7.4	Singlet	-	1H
β-CH=	~7.8	Doublet	~16	1H
α=CH	~6.6	Doublet	~16	1H
-OCH ₃ (position 4)	~3.9	Singlet	-	3H
-OCH ₃ (position 5)	~3.9	Singlet	-	3H

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals corresponding to each unique carbon atom.

- Carbonyl Carbon (-COOH): The least shielded carbon, appearing downfield around 167-170 ppm.^[3]
- Aromatic & Vinylic Carbons: These will appear in the 110-155 ppm range. Carbons attached to oxygen (C4, C5) and the nitro group (C2) will be significantly shifted.

- Methoxy Carbons (-OCH₃): These will be the most shielded carbons (besides the solvent), appearing upfield around 55-60 ppm.

Table 2: Predicted ¹³C NMR Data for **4,5-Dimethoxy-2-nitrocinnamic acid** (in DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
-COOH	~168
C5 (Ar-C-OCH ₃)	~154
C4 (Ar-C-OCH ₃)	~149
C2 (Ar-C-NO ₂)	~141
β-CH=	~143
C1 (Ar-C-CH=)	~125
α=CH	~120
C6 (Ar-CH)	~112
C3 (Ar-CH)	~108
-OCH ₃	~56
-OCH ₃	~56

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule.^[6] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Expertise & Experience: The Vibrational Signature

For this molecule, the most prominent features will arise from the carboxylic acid, the nitro group, the aromatic ring, and the alkene. The carboxylic acid's O-H stretch is exceptionally broad due to strong intermolecular hydrogen bonding, often spanning from 3300 to 2500 cm⁻¹.

The nitro group provides two very strong and characteristic N-O stretching bands, which are a definitive indicator of its presence.^{[7][8]}

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation (like KBr pellets) is required, making this a fast and efficient method.
- **Background Scan:** Perform a background scan of the empty ATR accessory to account for atmospheric CO₂ and H₂O.
- **Sample Scan:** Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

Predicted IR Spectral Analysis

Caption: Key functional groups and their predicted IR absorptions.

The presence of strong absorption bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions is a highly reliable indicator for the aromatic nitro group.^[7] The combination of a very broad O-H stretch and a sharp C=O stretch around 1700 cm⁻¹ confirms the carboxylic acid functionality.^[6]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the molecular formula of a compound. The fragmentation pattern offers additional structural clues that corroborate the NMR and IR data.

Expertise & Experience: Predicting Fragmentation

For aromatic carboxylic acids, the molecular ion peak (M⁺) is typically prominent due to the stability of the aromatic system.^{[9][10]} Key fragmentation pathways involve the loss of small,

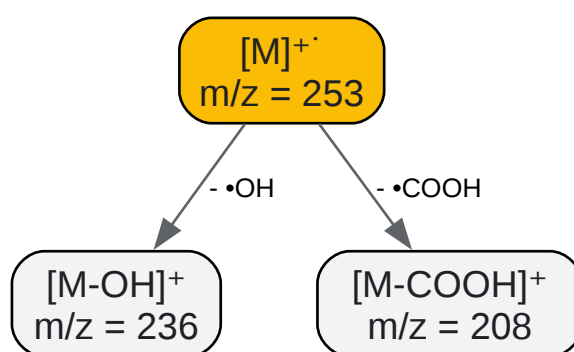
stable neutral molecules or radicals from the carboxylic acid group. The most common fragmentations for aromatic acids are the loss of a hydroxyl radical ($-\text{OH}$, $M-17$) and the loss of the entire carboxyl group ($-\text{COOH}$, $M-45$).^{[9][11]}

Experimental Protocol: Electrospray Ionization (ESI-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Ionization:** Introduce the sample into the ESI source. ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids and typically yields the protonated molecule $[\text{M}+\text{H}]^+$ in positive ion mode or the deprotonated molecule $[\text{M}-\text{H}]^-$ in negative ion mode.
- **Mass Analysis:** Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Predicted Mass Spectrum and Fragmentation

The molecular weight of $\text{C}_{11}\text{H}_{11}\text{NO}_6$ is 253.21. In negative ion mode ESI-MS, a strong peak at m/z 252.05 $[\text{M}-\text{H}]^-$ is expected. In positive ion mode, a peak at m/z 254.06 $[\text{M}+\text{H}]^+$ would be observed.



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Caption: Predicted primary fragmentation pathways in EI-MS.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z (predicted)	Ion Formula	Identity
253	$[C_{11}H_{11}NO_6]^+$	Molecular Ion ($M^{+ \cdot}$)
236	$[C_{11}H_{10}NO_5]^+$	Loss of hydroxyl radical (-OH)
208	$[C_{10}H_{10}NO_4]^+$	Loss of carboxyl radical (-COOH)

Conclusion: An Integrated Approach to Structural Verification

The unambiguous structural confirmation of **4,5-Dimethoxy-2-nitrocinnamic acid** relies on the synergistic interpretation of NMR, IR, and MS data. NMR spectroscopy defines the carbon-hydrogen framework and stereochemistry. IR spectroscopy rapidly confirms the presence of key functional groups (nitro, carboxylic acid). Finally, mass spectrometry verifies the molecular weight and elemental composition. Together, these techniques provide a self-validating system, ensuring the identity and purity of this important chemical building block for researchers and drug development professionals.

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